

Application Notes: WAY-255348 Progesterone Receptor Binding Assay Protocol

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Compound of Interest		
Compound Name:	WAY-255348	
Cat. No.:	B1683280	Get Quote

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Introduction

WAY-255348 is a potent, nonsteroidal antagonist of the progesterone receptor (PR), a key mediator of progesterone signaling involved in a variety of physiological and pathological processes.[1][2][3] Unlike traditional steroidal antagonists, **WAY-255348** exhibits a novel mechanism of action, preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR.[1][2] This unique mode of action makes **WAY-255348** a valuable tool for studying progesterone receptor signaling and a potential therapeutic agent.

These application notes provide a detailed protocol for a competitive binding assay to determine the affinity of **WAY-255348** for the human progesterone receptor. The described methodology utilizes fluorescence polarization (FP), a robust and high-throughput compatible technique for studying molecular interactions.

Principle of the Assay

The progesterone receptor binding assay is a competitive assay format. A fluorescently labeled progesterone analog (tracer) is used that binds to the progesterone receptor's ligand-binding domain (LBD). When the tracer is bound to the larger receptor molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled ligand, such as **WAY-255348**, is introduced, it competes with the tracer for binding to the PR-LBD. If **WAY-**

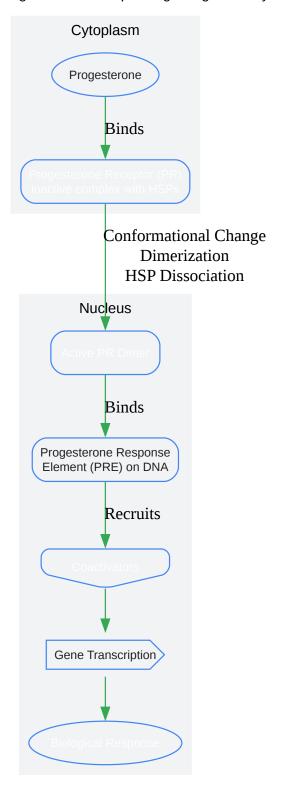


255348 has a significant affinity for the receptor, it will displace the fluorescent tracer. The displaced, smaller tracer molecule tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Signaling Pathway of Progesterone Receptor



Progesterone Receptor Signaling Pathway



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Caption: A simplified diagram of the progesterone receptor signaling pathway.



Experimental Workflow

Caption: The experimental workflow for the WAY-255348 progesterone receptor binding assay.

Data Presentation

The binding affinity of **WAY-255348** and control compounds for the progesterone receptor can be summarized in the following table. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve of the competitive binding assay. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:

$$Ki = IC50 / (1 + [L]/Kd)$$

where [L] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the progesterone receptor.

Compound	IC50 (nM)	Ki (nM)	Receptor Subtype
WAY-255348	[Example Value: 5.2]	[Example Value: 2.5]	Human PR
RU486 (Mifepristone)	1.8	0.9	Human PR
Progesterone	2.5	1.2	Human PR

Note: The IC50 and Ki values for **WAY-255348** are representative examples based on its known potency as a PR antagonist. Actual values must be determined experimentally. The data for RU486 and Progesterone are based on literature values and serve as a reference.

Experimental Protocols Materials and Reagents

- Progesterone Receptor Ligand Binding Domain (PR-LBD): Recombinant human PR-LBD.
- Fluorescent Tracer: A high-affinity fluorescently labeled progesterone analog (e.g., a derivative of fluorescein or a red-shifted dye).
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.



- WAY-255348: Stock solution in DMSO.
- Control Compounds: Progesterone and RU486 (Mifepristone) as positive controls.
- Assay Plates: Low-volume, black, 384-well microplates.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Assay Protocol

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare a working solution of PR-LBD in assay buffer to the desired final concentration (e.g., 2 nM).
 - Prepare a working solution of the fluorescent tracer in assay buffer to the desired final concentration (e.g., 1 nM).
 - \circ Prepare serial dilutions of **WAY-255348** and control compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range for the doseresponse curve (e.g., from 1 pM to 100 μ M). Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Plate Setup:
 - \circ Add 5 μ L of the serially diluted **WAY-255348**, control compounds, or vehicle (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
 - Include wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor) controls.
- Addition of PR-LBD and Tracer:
 - Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.



- \circ Add 15 μ L of the PR-LBD/tracer premix to each well of the assay plate. The final volume in each well should be 20 μ L.
- Incubation:
 - Gently mix the plate on a plate shaker for 1 minute.
 - Incubate the plate at room temperature for 1 to 4 hours, protected from light. The optimal incubation time should be determined empirically.
- Fluorescence Polarization Measurement:
 - Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent tracer used.

Data Analysis

- Calculate Millipolarization (mP) values: The instrument will typically provide raw fluorescence intensity data for the parallel and perpendicular channels, which are then used to calculate the mP values.
- Generate Dose-Response Curves: Plot the mP values as a function of the logarithm of the compound concentration.
- Determine IC50 Values: Fit the dose-response curves using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.
- Calculate Ki Values: Use the Cheng-Prusoff equation to calculate the Ki value from the
 experimentally determined IC50 value, the concentration of the fluorescent tracer, and the
 Kd of the tracer for the PR-LBD.

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of **WAY-255348** to the progesterone receptor using a fluorescence polarization-based competitive binding assay. This methodology is well-suited for the characterization of novel PR modulators and can be adapted for high-throughput screening campaigns in drug discovery and development. The unique antagonistic mechanism of **WAY-255348** underscores the importance



of robust and reliable binding assays in elucidating the pharmacology of novel compounds targeting the progesterone receptor.

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